molecular formula C13H20N6O4S2 B111284 5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate CAS No. 1177312-67-2

5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate

Cat. No. B111284
M. Wt: 388.5 g/mol
InChI Key: LXQOAVBZJQWIQI-UHFFFAOYSA-N
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Description

The compound “5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate” belongs to the 1,3,4-thiadiazole class of compounds . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the presence of the sulfur atom, which contributes to their relatively good liposolubility .

Scientific Research Applications

Urease Inhibition

5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate: has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process for certain bacteria like Helicobacter pylori. Inhibiting urease can help treat infections caused by these bacteria. The compound’s efficacy in this role has been validated through synthesis and docking studies, showing promising results compared to standard inhibitors .

Medicinal Chemistry

In medicinal chemistry, this compound’s molecular structure is of interest due to its potential interactions with various biological targets. Its molecular formula (C11H18N6S2 + C2H2O4) and molecular weight (11186290.03) suggest it could be useful in designing drugs with specific pharmacological properties .

Acute Toxicity Studies

The compound has been subjected to acute toxicity studies in animal models to determine the safe upper dose limits for potential therapeutic applications . These studies are crucial for establishing the compound’s safety profile before it can be considered for longer-term studies or clinical trials.

Corrosion Inhibition

Thiadiazole derivatives, including this compound, have been explored for their role in corrosion inhibition . They can be used to protect metals from corrosion in acidic environments, which is valuable in industrial applications .

Chemical Synthesis

This compound serves as an intermediate in the synthesis of other chemicals. Its highly purified grade and stability at low temperatures make it suitable for use in complex chemical reactions .

Enzyme Interaction Studies

The compound’s ability to interact with enzymes, beyond urease, can be studied to understand its potential effects on metabolic pathways. This can lead to discoveries of new drug targets or metabolic interventions .

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives could include further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in various fields of medicine .

properties

IUPAC Name

5-[7-(5-amino-1,3,4-thiadiazol-2-yl)heptyl]-1,3,4-thiadiazol-2-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N6S2.C2H2O4/c12-10-16-14-8(18-10)6-4-2-1-3-5-7-9-15-17-11(13)19-9;3-1(4)2(5)6/h1-7H2,(H2,12,16)(H2,13,17);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQOAVBZJQWIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC1=NN=C(S1)N)CCCC2=NN=C(S2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate

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